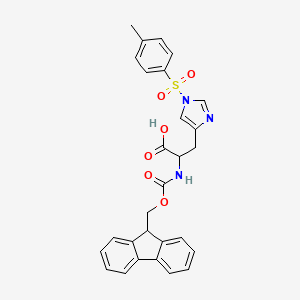

Nalpha-Fmoc-N(im)-tosyl-L-histidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O6S/c1-18-10-12-20(13-11-18)38(35,36)31-15-19(29-17-31)14-26(27(32)33)30-28(34)37-16-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-13,15,17,25-26H,14,16H2,1H3,(H,30,34)(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAKSHNECOECCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Nα Fmoc N Im Tosyl L Histidine and Its Strategic Incorporation

Chemical Synthesis of Nα-Fmoc-N(im)-tosyl-L-histidine Building Block

The preparation of Nα-Fmoc-N(im)-tosyl-L-histidine involves a multi-step process that begins with the selective protection of the L-histidine side chain, followed by the protection of the α-amino group. Each step is critical for achieving the desired product with high purity and yield.

Established Synthetic Routes for N(im)-Tosylation of Histidine Derivatives

The primary challenge in modifying histidine is the presence of two nitrogen atoms in its imidazole (B134444) side chain, N-π (N-1) and N-τ (N-3), along with the α-amino group. The tosyl group serves as a robust, electron-withdrawing protecting group for the imidazole ring, specifically at the imidazole nitrogen (N-im). This protection is vital as the unprotected imidazole side chain can catalyze undesirable side reactions, most notably racemization, during peptide coupling steps. nih.govcem.com

The synthesis of N(im)-tosyl-L-histidine was reported as early as 1969. nih.gov The general approach involves the reaction of a suitably protected L-histidine derivative with p-toluenesulfonyl chloride (Ts-Cl). Typically, the α-amino group of histidine is first protected, often as a copper complex or with another acid-labile group, to direct the tosylation to the imidazole nitrogen. The reaction is carried out in an alkaline aqueous medium or in organic solvents in the presence of a base. The base, such as sodium hydroxide (B78521) or an organic amine, facilitates the deprotonation of the imidazole nitrogen, which then acts as a nucleophile to attack the sulfonyl chloride.

The regioselectivity of tosylation (N-π vs. N-τ) can be influenced by the reaction conditions and the protecting group on the α-amino function. However, for the purpose of SPPS, the key function of the tosyl group is to reduce the basicity and nucleophilicity of the imidazole ring, thereby preventing side reactions regardless of its exact location on the ring.

Methods for Nα-Fmoc Group Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern orthogonal SPPS, prized for its stability to acidic conditions and its clean removal under mild basic conditions (e.g., piperidine). chempep.com The introduction of the Fmoc group to the α-amino nitrogen of N(im)-tosyl-L-histidine is typically achieved after the side chain has been protected.

The most common method for Nα-Fmoc protection is the Schotten-Baumann reaction. This involves reacting N(im)-tosyl-L-histidine with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in an aqueous basic solution (like sodium bicarbonate or sodium carbonate) or a mixed solvent system (e.g., dioxane/water). The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Fmoc reagent to form the stable urethane (B1682113) linkage.

While generally efficient, the process must be carefully controlled to avoid side reactions, such as the formation of dipeptides or other impurities. nih.gov The quality of commercially available Fmoc-amino acids has significantly improved, with most now available at purities exceeding 99%. nih.gov

Optimization of Reaction Conditions for Yield and Purity of Nα-Fmoc-N(im)-tosyl-L-histidine

Achieving high yield and purity for Nα-Fmoc-N(im)-tosyl-L-histidine requires careful optimization of several parameters throughout the synthesis:

Stoichiometry: Precise control over the molar ratios of reactants, particularly the tosylating and Fmoc-donating reagents, is crucial to prevent over-reaction or incomplete conversion.

Base: The choice and amount of base used during both tosylation and Fmoc protection affect reaction rates and the potential for side reactions. For instance, using a hindered base can sometimes improve selectivity.

Temperature: Both reactions are typically performed at controlled temperatures, often starting at 0°C and allowing the reaction to warm to room temperature, to manage the exothermic nature of the reactions and minimize degradation or side product formation.

Purification: After the reaction sequence, purification is paramount. This is usually accomplished through a series of extractions to remove unreacted reagents and byproducts, followed by crystallization or chromatography to isolate the final product. The solubility of Nα-Fmoc-N(im)-tosyl-L-histidine in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) is a key consideration in these processes. cymitquimica.com

The final product is a stable, crystalline solid that can be fully characterized by various analytical techniques to confirm its identity and purity before its use in peptide synthesis.

Table 1: Physicochemical Properties of Nα-Fmoc-N(im)-tosyl-L-histidine

| Property | Value |

| Synonyms | Fmoc-His(Tos)-OH, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-1-[(4-methylphenyl)sulfonyl]-L-histidine |

| Molecular Formula | C₂₈H₂₅N₃O₆S |

| Molecular Weight | 531.58 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DMSO |

| CAS Number | 112380-10-6 |

Data sourced from CymitQuimica. cymitquimica.com

Application of Nα-Fmoc-N(im)-tosyl-L-histidine in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Nα-Fmoc-N(im)-tosyl-L-histidine is a valuable building block for introducing histidine residues into a growing peptide chain. The tosyl group's electron-withdrawing nature significantly reduces the risk of racemization at the α-carbon during the coupling step, a notorious problem for histidine derivatives. nih.govcem.com

Analysis of Coupling Efficiencies and Rates with Nα-Fmoc-N(im)-tosyl-L-histidine

The efficiency of coupling is a measure of how completely the activated amino acid reacts with the free N-terminal amine of the resin-bound peptide. High coupling efficiencies (ideally >99%) are essential for the synthesis of long or difficult peptides. The rate of coupling is also important, as prolonged exposure to activation conditions can increase the risk of side reactions.

The use of N(im)-tosyl protection on histidine is a strategy to preserve its chiral integrity during activation. nih.gov The lone pair of electrons on the unprotected imidazole N-π is proximate to the α-carbon's hydrogen. During activation, these electrons can facilitate deprotonation, leading to an achiral enolate intermediate and subsequent racemization. cem.com The tosyl group withdraws electron density from the imidazole ring, rendering it less basic and thus suppressing this intramolecular side reaction. This protection scheme is considered more robust against racemization than the commonly used trityl (Trt) group, especially when strong activating agents or extended pre-activation times are employed. nih.govpeptide.com

Influence of Coupling Reagents and Activating Agents

The choice of coupling reagent is critical for activating the carboxylic acid of Nα-Fmoc-N(im)-tosyl-L-histidine and driving the amide bond formation. The activation converts the carboxyl group into a better leaving group. nih.gov Common classes of coupling reagents used in SPPS include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are classic activators. They are typically used with an additive like N-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure®). The additive forms an active ester that couples to the amine, which helps to increase coupling efficiency and, importantly, reduce the level of racemization.

Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient and generate fewer side products than carbodiimides. They are particularly useful for sterically hindered couplings.

Aminium/Uronium Salts: This class includes some of the most effective and widely used coupling reagents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov These reagents react with the Fmoc-amino acid in the presence of a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA), to form an activated species (e.g., HOBt or HOAt active ester) that rapidly couples to the peptide chain.

The combination of the tosyl-protected histidine with a modern uronium salt activator like HBTU or HATU, along with a base, provides a reliable method for incorporating histidine with minimal risk of epimerization. nih.gov Research comparing different histidine protecting groups has shown that N-π protection is superior in suppressing racemization. For instance, in a study using HCTU/6-Cl-HOBt/DIPEA activation, Fmoc-His(Trt)-OH showed racemization increasing from 1% to 7.8% with a 5-minute preactivation, whereas a derivative with N-π protection, Fmoc-His(MBom)-OH, showed only 0.3% epimerization under the same conditions, highlighting the importance of side-chain protection. nih.gov The electron-withdrawing tosyl group in Fmoc-His(Tos)-OH functions similarly to prevent this side reaction.

Table 2: Common Coupling Reagents for SPPS and their General Characteristics

| Coupling Reagent Class | Example(s) | Activator Type | Typical Additive | Key Features |

| Carbodiimides | DIC, DCC | In situ | HOBt, Oxyma | Cost-effective; DCC produces insoluble urea (B33335) byproduct. |

| Phosphonium Salts | PyBOP, PyAOP | Pre-formed | None required | High efficiency; low racemization; stable. |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | In situ | None required | Very fast and efficient; HATU is excellent for difficult couplings. |

Kinetic Studies of Nα-Fmoc-N(im)-tosyl-L-histidine Coupling

Detailed kinetic studies specifically for the coupling of Nα-Fmoc-N(im)-tosyl-L-histidine are not extensively documented in publicly available literature. However, the coupling efficiency of Fmoc-protected histidine derivatives is known to be influenced by several factors, including the choice of coupling reagents, the steric hindrance of the protecting groups, and the reaction conditions.

The tosyl group on the imidazole nitrogen is an electron-withdrawing group, which can influence the nucleophilicity of the imidazole ring and potentially impact racemization rates during activation. Studies on other Fmoc-histidine derivatives, such as Fmoc-His(Trt)-OH, have shown that the choice of coupling reagent and additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can significantly affect coupling times and the extent of side reactions. For instance, the use of carbodiimide-based activators like N,N'-diisopropylcarbodiimide (DIC) in the presence of HOBt or Oxyma is a common strategy to balance coupling efficiency with the suppression of racemization.

It is generally observed that more sterically demanding protecting groups can lead to slower coupling kinetics. While the tosyl group is less bulky than the trityl (Trt) group, its electronic effects are a key consideration. The electron-withdrawing nature of the tosyl group is intended to reduce the propensity for side reactions, such as racemization, which is a significant concern with histidine derivatives.

A comparative analysis of coupling efficiency for different histidine derivatives can provide insights into the expected performance of Fmoc-His(Tos)-OH. The following table, compiled from various studies on Fmoc-histidine derivatives, illustrates the impact of protecting groups and coupling conditions on racemization, which is intrinsically linked to the kinetics of the coupling reaction.

| Fmoc-His Derivative | Coupling Conditions | Racemization (%) | Reference |

| Fmoc-L-His(Trt)-OH | DIC/Oxyma | 1.8 | missouristate.edu |

| Fmoc-L-His(Trt)-OH | HATU/NMM | High | missouristate.edu |

This table is illustrative and based on data for similar compounds. Specific kinetic data for Fmoc-His(Tos)-OH may vary.

Considerations for Incorporating Nα-Fmoc-N(im)-tosyl-L-histidine in Challenging Peptide Sequences

The incorporation of any amino acid into a growing peptide chain can be challenging, particularly in sequences prone to aggregation or containing sterically hindered residues. When incorporating Nα-Fmoc-N(im)-tosyl-L-histidine, several factors must be considered to ensure successful synthesis.

Aggregation-Prone Sequences: Peptides with a high content of hydrophobic residues or those that can form stable secondary structures on the solid support can lead to incomplete coupling and deprotection steps. The choice of solvent and the use of chaotropic agents or elevated temperatures can help to disrupt these interactions and improve reaction efficiency. The properties of the tosyl group, being less bulky than a trityl group, may offer some advantage in reducing steric hindrance during the approach of the activated amino acid to the growing peptide chain.

Steric Hindrance: The coupling of an amino acid following a sterically demanding residue can be slow. In such cases, extended coupling times or the use of more potent activating reagents may be necessary. The selection of the coupling reagent should be carefully balanced to avoid increased risk of side reactions, particularly racemization of the histidine residue.

Racemization: Histidine is one of the most susceptible amino acids to racemization during peptide synthesis. This is due to the ability of the imidazole side chain to act as an intramolecular base, abstracting the alpha-proton of the activated amino acid. The use of an electron-withdrawing protecting group like tosyl on the imidazole nitrogen is a key strategy to mitigate this side reaction. missouristate.edu However, the choice of coupling reagents and the duration of the activation step are also critical. In situ activation methods or the use of additives like HOBt or Oxyma are highly recommended. acs.org

Strategies for Minimizing Undesired Side Reactions during Coupling

The primary undesired side reaction during the coupling of Nα-Fmoc-N(im)-tosyl-L-histidine is racemization. Several strategies can be employed to minimize this and other potential side reactions:

Choice of Coupling Reagents: The use of coupling reagents that minimize the lifetime of the highly reactive activated species can reduce the window for racemization. Onium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be highly efficient but may also increase the risk of racemization if not used judiciously. Carbodiimides like DIC in the presence of additives like HOBt or Oxyma often provide a better balance between reaction rate and suppression of epimerization. acs.org

In Situ Activation: Pre-activation of the amino acid can lead to higher levels of racemization. Therefore, in situ activation, where the coupling reagent is added to the reaction vessel containing the resin-bound amine and the protected amino acid, is generally preferred.

Use of Additives: Additives such as HOBt and Oxyma can act as acyl transfer catalysts, forming less reactive activated esters that are still efficient in coupling but less prone to racemization.

Control of Stoichiometry and Reaction Time: Using an appropriate excess of the protected amino acid and coupling reagents, along with optimized reaction times, can ensure complete coupling while minimizing exposure to conditions that promote side reactions. Monitoring the reaction progress is crucial.

Imidazole Nitrogen Protection: The tosyl group on the imidazole nitrogen is the primary strategy to prevent side reactions involving the side chain itself, such as acylation of the imidazole ring, and to reduce the risk of racemization.

Utilization of Nα-Fmoc-N(im)-tosyl-L-histidine in Solution-Phase Peptide Synthesis

While solid-phase peptide synthesis (SPPS) is the more common method for peptide production, solution-phase peptide synthesis (SPPS) offers advantages for large-scale synthesis and for the preparation of certain complex peptides. The use of Nα-Fmoc-N(im)-tosyl-L-histidine in solution-phase synthesis requires adaptation of the protocols typically used in SPPS.

Adaptation of Coupling Protocols for Homogeneous Reaction Systems

In solution-phase synthesis, all reactants are in the same phase, which necessitates different workup and purification procedures compared to SPPS. Key adaptations for using Nα-Fmoc-N(im)-tosyl-L-histidine include:

Solvent Selection: The choice of solvent is critical to ensure the solubility of the growing peptide chain and the coupling reagents. Common solvents include dimethylformamide (DMF), dichloromethane (B109758) (DCM), and N-methyl-2-pyrrolidone (NMP). cymitquimica.com The solubility of Nα-Fmoc-N(im)-tosyl-L-histidine in organic solvents like DMSO and DMF makes it suitable for use in these systems.

Stoichiometry and Reagent Removal: The stoichiometry of the reactants must be carefully controlled to drive the reaction to completion and to simplify purification. Excess reagents must be removed after each step, which can be challenging in a homogeneous system.

Coupling Reagent Choice: The same coupling reagents used in SPPS can be employed in solution-phase synthesis. The choice will depend on the specific requirements of the coupling, balancing reaction speed with the need to minimize side reactions and facilitate purification.

Comparative Analysis of Advantages and Limitations in Solution vs. Solid Phase

The decision to use Nα-Fmoc-N(im)-tosyl-L-histidine in either solution-phase or solid-phase synthesis depends on the specific goals of the synthesis.

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (SPPS) |

| Advantages | - Ease of automation- Simple and rapid purification (filtration and washing)- Use of excess reagents to drive reactions to completion- Well-suited for the synthesis of a large number of different peptides | - Scalability for large-scale production- Potentially lower cost for large quantities- Allows for purification and characterization of intermediates- May be better for very long or complex peptides where solid-phase methods fail |

| Limitations | - Lower scalability for industrial production- Potential for incomplete reactions due to resin swelling and steric hindrance- Difficult to monitor reactions directly on the solid support- Resin-related side reactions can occur | - More complex and time-consuming purification steps- Potential for lower overall yields due to losses during purification- Aggregation and solubility issues of the growing peptide chain can be more problematic- Less amenable to automation |

Deprotection Chemistry and Mechanistic Investigations of Nα Fmoc N Im Tosyl L Histidine

Cleavage of the Nα-Fmoc Protecting Group

The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its clever cleavage mechanism, which is orthogonal to the acid-labile conditions often used for final peptide release from the resin. wikipedia.org

The removal of the Fmoc protecting group proceeds via a base-catalyzed β-elimination mechanism. researchgate.net The process is initiated by the abstraction of the acidic proton located at the C9 position of the fluorene (B118485) ring system. springernature.com The electron-withdrawing nature of the fluorene moiety significantly increases the acidity of this proton (pKa in DMSO is ~23), making it susceptible to removal by a relatively weak base. springernature.comtotal-synthesis.com

Following deprotonation, a stabilized fluorenyl anion is formed. total-synthesis.com This intermediate then undergoes β-elimination, which releases the free amine of the amino acid, carbon dioxide, and a highly reactive intermediate known as dibenzofulvene (DBF). researchgate.netspringernature.com To prevent this reactive DBF from engaging in unwanted side reactions with the newly liberated amine or other nucleophiles in the peptide chain, the cleavage reagent, typically a secondary amine like piperidine (B6355638), serves a dual purpose. It not only acts as the base to initiate the deprotection but also functions as a scavenger, trapping the DBF to form a stable adduct. wikipedia.orgresearchgate.net

The efficiency of Fmoc deprotection is highly dependent on the choice of base, solvent, and concentration. Piperidine is the most commonly used reagent for this purpose, typically in a 20-50% solution in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). wikipedia.orgspringernature.com The reaction in these conditions is nearly instantaneous, with half-lives on the order of seconds. wikipedia.orgtotal-synthesis.com

However, concerns over the toxicity and regulatory status of piperidine have prompted research into alternative reagents. wikipedia.orgresearchgate.net Mixtures containing piperazine (B1678402) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have emerged as effective substitutes. nih.gov For instance, a solution of 2% DBU and 5% piperazine in NMP has been shown to provide rapid Fmoc removal while minimizing side reactions like diketopiperazine formation, which can be problematic, especially when proline is one of the first two residues in a peptide sequence. nih.govpeptide.com The choice of solvent also plays a role; deprotection is generally faster in polar solvents like DMF and NMP compared to less polar options such as dichloromethane (B109758) (DCM). springernature.com

Beyond traditional basic conditions, alternative methods have been explored. A novel approach involves the deprotection of the Fmoc group under neutral Pd/C-catalyzed hydrogenation conditions. nih.gov This method can be accelerated by the addition of acetonitrile (B52724) or by increasing hydrogen pressure, offering a non-basic alternative for sensitive substrates. nih.gov

Table 1: Comparison of Common Fmoc Deprotection Reagents

| Reagent/Cocktail | Typical Concentration & Solvent | Key Characteristics | Citations |

|---|---|---|---|

| Piperidine | 20-50% in DMF or NMP | Standard, highly efficient, very fast reaction time. | wikipedia.orgspringernature.com |

| Piperazine/DBU | 5% Piperazine, 1-2% DBU in NMP | Effective piperidine alternative, can reduce side reactions. | wikipedia.orgnih.gov |

| Dipropylamine (B117675) (DPA) | 25% in DMF | Reported to reduce aspartimide formation at high temperatures. | researchgate.net |

| Tris(2-aminoethyl)amine | - | Acts as an efficient scavenger for dibenzofulvene. | springernature.com |

| Pd/C, H₂ | - | Neutral conditions, useful for base-sensitive substrates. | nih.gov |

Removal of the N(im)-Tosyl Protecting Group

The tosyl group is employed to protect the imidazole (B134444) side chain of histidine due to its stability under the basic conditions of Fmoc deprotection and its compatibility with many standard peptide synthesis protocols. wikipedia.org Its removal, however, requires specific and often vigorous conditions.

The deprotection of the N(im)-tosyl group can be achieved through several mechanistic routes. One of the milder methods reported involves the use of carboxylic anhydrides, such as acetic anhydride, in the presence of pyridine. scispace.com The proposed mechanism for this transformation involves an initial acylation of the imidazole ring by the anhydride. This forms an acyl intermediate, which subsequently breaks down to yield the deprotected imidazole. scispace.com

Reductive cleavage is another prominent pathway. Reagents like samarium diiodide (SmI₂) can mediate the rapid cleavage of tosylamides under mild conditions. researchgate.net The mechanism is believed to involve the formation of a radical anion, which then undergoes homolytic cleavage of the nitrogen-sulfur bond to release the deprotected amine. researchgate.net Similarly, dissolving metal reductions, for example using magnesium in methanol, have been used to remove the N-tosyl group, although this can sometimes lead to side reactions. rsc.org

The N(im)-tosyl group is known for its considerable stability toward acids, which is a primary reason for its use in Fmoc-based synthesis where final cleavage from the resin is often performed with trifluoroacetic acid (TFA). wikipedia.org While stable to moderate acids, the group is not completely inert. Strong, hazardous acids like hydrogen fluoride (B91410) (HF) are capable of cleaving the tosyl group, though their use requires specialized equipment. scispace.com Other methods for removing the tosyl group include treatment with strong bases or sodium in liquid ammonia. scispace.com

A notable and milder method involves using 1-hydroxybenzotriazole (B26582) (HOBt) for the removal of the tosyl group. scispace.com This expands the repertoire of cleavage conditions beyond highly acidic or strongly reductive environments.

Table 2: Selected Reagents and Conditions for N(im)-Tosyl Deprotection

| Reagent/System | Conditions | Mechanistic Class | Citations |

|---|---|---|---|

| Acetic Anhydride / Pyridine | Room Temperature | Acyl-mediated | scispace.comacs.org |

| 1-Hydroxybenzotriazole (HOBt) | - | Nucleophilic | scispace.com |

| Hydrogen Fluoride (HF) | - | Strong Acidolysis | scispace.com |

| Sodium in Liquid Ammonia | - | Dissolving Metal Reduction | scispace.com |

| Samarium Diiodide (SmI₂) | Refluxing THF | Reductive Cleavage | researchgate.net |

| Magnesium / Methanol | - | Reductive Cleavage | rsc.org |

A key advantage of using the N(im)-tosyl protecting group is the prevention of side reactions at the histidine residue during peptide synthesis. Histidine is particularly susceptible to racemization during activation for peptide coupling; a stable protecting group on the imidazole nitrogen, like tosyl, helps to mitigate this risk. peptide.com

Exploration of Acid-Lability and Cleavage Conditions for N(im)-Tosyl

Role of Scavengers in Preventing Electrophilic Attack

During the acid-mediated cleavage of the tosyl (Tos) protecting group from the imidazole ring of histidine, highly reactive electrophilic species, such as sulfonyl cations, are generated. researchgate.net These species can indiscriminately attack nucleophilic residues within the peptide chain, leading to undesirable modifications. researchgate.net Sensitive amino acids that are particularly susceptible to such electrophilic attack include tryptophan, methionine, tyrosine, and cysteine. sigmaaldrich.com

To mitigate these side reactions, scavengers are added to the cleavage cocktail. sigmaaldrich.com These are nucleophilic reagents that effectively trap the reactive electrophiles before they can modify the peptide. researchgate.net The choice of scavenger is critical and depends on the amino acid composition of the peptide. thermofisher.com

Commonly used scavengers and their primary targets are outlined in the table below:

| Scavenger | Target Electrophilic Species/Side Reaction | Reference |

| Thioanisole | Traps carbocations and prevents sulfonation of tryptophan. | sigmaaldrich.com |

| 1,2-Ethanedithiol (EDT) | A potent scavenger for a variety of electrophiles, particularly effective in preventing side reactions involving cysteine and methionine. | sigmaaldrich.com |

| Triisopropylsilane (TIS) | Highly effective at quenching trityl cations and preventing their reattachment to the peptide. It can also reduce the indole (B1671886) ring of tryptophan. | sigmaaldrich.comnih.gov |

| Water | Quenches various reactive species and is a common component of cleavage cocktails. | sigmaaldrich.com |

| Phenol | Acts as a scavenger for carbocations. | sigmaaldrich.com |

The use of Fmoc-Trp(Boc)-OH is recommended to suppress the sulfonation of tryptophan by byproducts formed during the cleavage of tosyl-protected arginine residues. sigmaaldrich.com The selection of an appropriate scavenger cocktail is crucial for maximizing peptide purity and yield. For most sequences synthesized with recommended protecting groups, a mixture of TFA/TIS/water (95:2.5:2.5) is often sufficient. sigmaaldrich.com However, for peptides containing cysteine or numerous tert-butyl protected residues, the addition of EDT or the use of Reagent K (TFA/water/phenol/thioanisole/EDT) is advised. sigmaaldrich.com

Control of Byproduct Formation and their Impact on Peptide Integrity

The deprotection of the Nα-Fmoc group, typically achieved using a secondary amine base like piperidine, also generates a reactive byproduct: dibenzofulvene (DBF) . researchgate.netnih.gov This electrophilic species can react with nucleophiles present in the system, including the deprotected N-terminal amine of the peptide or the piperidine base itself, forming adducts. researchgate.netresearchgate.net The formation of these byproducts can compromise the purity and integrity of the final peptide. ajpamc.com

One significant side reaction is the formation of a piperidine-dibenzofulvene adduct, which can be difficult to remove during purification. researchgate.netthermofisher.com The formation of this adduct is dependent on the concentration of piperidine. thermofisher.com Another potential issue is the reaction of DBF with the newly liberated N-terminal amine of the peptide chain, leading to a modified and undesired product. researchgate.net

Several strategies can be employed to control the formation of these byproducts:

Choice of Deprotection Reagent: While piperidine is widely used, alternatives like dipropylamine (DPA) have been shown to reduce the formation of certain byproducts, such as aspartimide. researchgate.netnih.gov

Use of Scavengers: Adding a scavenger to the deprotection solution can help trap the DBF byproduct. For instance, 1-octanethiol (B94742) has been used as an effective scavenger for DBF during Fmoc removal in solution-phase synthesis. researchgate.net

Optimized Reaction Conditions: Controlling the reaction time and temperature during deprotection can help minimize side reactions. nih.gov Short deprotection times are generally preferred to reduce the exposure of the peptide to basic conditions. thermofisher.com

Orthogonal Deprotection Strategies Involving Nα-Fmoc-N(im)-tosyl-L-histidine

Orthogonal protection strategies are fundamental to modern peptide synthesis, allowing for the selective removal of specific protecting groups while others remain intact. nih.govresearchgate.net This enables site-selective modifications and the synthesis of complex peptides. nih.govcofc.edunih.gov Nα-Fmoc-N(im)-tosyl-L-histidine can be integrated into such schemes due to the distinct lability of its protecting groups.

Compatibility of N(im)-Tosyl with Other Common Side-Chain Protecting Groups

The N(im)-tosyl group is stable under the basic conditions used to remove the Nα-Fmoc group (e.g., 20% piperidine in DMF). iris-biotech.de It is also generally stable to the milder acidic conditions used to cleave some other protecting groups. The tosyl group is typically removed under strong acidic conditions, such as with trifluoroacetic acid (TFA), often in the presence of scavengers. sigmaaldrich.com

This differential stability allows for its use in conjunction with a variety of other common side-chain protecting groups used in Fmoc-based SPPS. The compatibility of the N(im)-Tosyl group is summarized in the table below:

| Protecting Group | Chemical Name | Cleavage Condition | Compatibility with N(im)-Tosyl | Reference |

| Boc | tert-Butoxycarbonyl | Acid-labile (e.g., TFA) | Cleaved simultaneously with Tosyl | organic-chemistry.orgcem.com |

| tBu | tert-Butyl | Acid-labile (e.g., TFA) | Cleaved simultaneously with Tosyl | whu.edu.cn |

| Trt | Trityl | Very acid-labile (e.g., dilute TFA) | Can be selectively removed | whu.edu.cnsigmaaldrich.com |

| Acm | Acetamidomethyl | Removed by mercury(II) or silver(I) ions | Orthogonal | sigmaaldrich.com |

| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Acid-labile (e.g., TFA) | Cleaved simultaneously with Tosyl | whu.edu.cn |

The Boc group, commonly used for protecting lysine (B10760008) and tryptophan, is cleaved under the same strong acidic conditions as the tosyl group. organic-chemistry.org Similarly, the t-butyl group, used for protecting the side chains of aspartic acid, glutamic acid, serine, threonine, and tyrosine, is also removed with TFA. whu.edu.cn This means that the deprotection of these residues occurs concurrently with the deprotection of the histidine side chain.

The trityl (Trt) group, often used for cysteine, asparagine, glutamine, and sometimes histidine, is significantly more acid-labile and can be removed with dilute TFA, allowing for selective deprotection while the N(im)-tosyl group remains intact. whu.edu.cnsigmaaldrich.com This orthogonality is crucial for site-specific modifications.

Challenges and Analytical Advancements in Utilizing Nα Fmoc N Im Tosyl L Histidine

Preservation of Chiral Integrity of Histidine during Peptide Synthesis

The stereochemistry of amino acids is paramount to the structure and function of the resulting peptide or protein. The L-configuration of naturally occurring amino acids must be preserved throughout the synthetic process. Histidine, however, is particularly susceptible to racemization, the process of converting a chiral molecule into an equal mixture of both enantiomers (L and D forms).

Mechanistic Insights into Histidine Racemization (e.g., Oxazolone (B7731731) Formation, π-Nitrogen Catalysis)

The primary mechanism for racemization of amino acids during peptide synthesis involves the formation of a planar and achiral oxazolone intermediate. This occurs when the carboxyl group of the N-protected amino acid is activated for coupling. The presence of a base can then abstract the acidic proton from the α-carbon, leading to the formation of the oxazolone. This intermediate can then be reprotonated from either side, resulting in a mixture of L- and D-isomers.

Histidine presents an additional and more potent pathway for racemization due to the basicity of its imidazole (B134444) side chain. The π-nitrogen (Nπ) of the imidazole ring can act as an intramolecular base catalyst. This nitrogen is positioned to readily abstract the α-proton of the activated histidine residue, facilitating the formation of the achiral intermediate without the need for an external base. This intramolecular catalysis significantly increases the propensity of histidine to racemize compared to other amino acids.

Impact of N(im)-Tosyl Protection on Racemization Suppression

To mitigate the risk of racemization, the imidazole side chain of histidine is typically protected. The N(im)-tosyl group in Nα-Fmoc-N(im)-tosyl-L-histidine plays a crucial role in suppressing racemization. The tosyl (p-toluenesulfonyl) group is a strong electron-withdrawing group. By attaching it to the imidazole nitrogen, it significantly reduces the basicity and nucleophilicity of the ring.

This electron-withdrawing effect has two primary benefits:

Reduced Basicity of the π-Nitrogen: The tosyl group pulls electron density away from the imidazole ring, making the Nπ lone pair less available to act as an intramolecular base and abstract the α-proton. This directly inhibits the primary pathway for histidine-specific racemization.

Steric Hindrance: While the electronic effect is predominant, the bulky nature of the tosyl group may also provide some steric hindrance, further impeding the access of any external base to the α-proton.

The table below summarizes the racemization levels observed with different histidine protecting groups, highlighting the effectiveness of imidazole protection.

| Histidine Derivative | Protecting Group | Racemization Level | Reference |

| Fmoc-His(Trt)-OH | Trityl (τ-position) | 1–16.6% | |

| Fmoc-His(Boc)-OH | Boc (π-position) | 0.18–0.81% | |

| Fmoc-His(π-Mbom)-OH | Methoxybenzyloxymethyl (π-position) | Low | |

| Nα-Fmoc-N(im)-tosyl-L-histidine | Tosyl (im-position) | Significantly reduced |

Table 1: Comparison of Racemization Levels with Different Histidine Protecting Groups. The data illustrates that protection on the π-nitrogen, as is the case with the tosyl group, is highly effective in minimizing racemization.

Methodologies for Assessing and Minimizing Epimerization

The extent of racemization, also known as epimerization in the context of a peptide chain, must be carefully monitored. Several methodologies are employed for this purpose:

High-Performance Liquid Chromatography (HPLC): Chiral HPLC, using a stationary phase capable of separating enantiomers, is a direct method to quantify the amount of the D-isomer. Alternatively, the synthesized peptide can be hydrolyzed, and the resulting amino acids can be derivatized with a chiral reagent and analyzed by standard HPLC.

Enzymatic Digestion: Specific enzymes, such as L-amino acid oxidase, can be used to digest the peptide. These enzymes will only act on the L-enantiomers, and the amount of remaining D-histidine can then be quantified.

Mass Spectrometry (MS): While not a direct measure of chirality, tandem mass spectrometry (MS/MS) can sometimes distinguish between diastereomeric peptides (peptides differing in the configuration of one amino acid) by their fragmentation patterns.

To minimize epimerization during peptide synthesis using Nα-Fmoc-N(im)-tosyl-L-histidine, several strategies can be implemented:

Choice of Coupling Reagents: The use of coupling reagents that minimize the lifetime of the activated amino acid, such as those based on phosphonium (B103445) or uranium salts (e.g., HBTU, HATU), in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivatives (HOAt), can reduce the opportunity for racemization.

Control of Reaction Conditions: Lowering the reaction temperature and minimizing the pre-activation time of the amino acid before its addition to the resin can significantly decrease the rate of epimerization.

Base Selection: The choice and concentration of the base used during coupling are critical. Sterically hindered bases, such as N,N-diisopropylethylamine (DIPEA), are generally preferred over less hindered bases.

Quality Control and Purity Assurance of Nα-Fmoc-N(im)-tosyl-L-histidine Derivatives

The purity of the Nα-Fmoc-N(im)-tosyl-L-histidine building block is as critical as controlling racemization during synthesis. Impurities in the starting material can lead to the formation of undesired side products in the final peptide.

Identification of Impurities and their Origin in Amino Acid Building Blocks

Impurities in Nα-Fmoc-N(im)-tosyl-L-histidine can arise from both the synthesis of the compound itself and its subsequent storage. Common impurities include:

Di-peptides: Self-coupling of the amino acid during its synthesis or activation can lead to the formation of Fmoc-His(Tos)-His(Tos)-OH.

Free Amino Acid: Incomplete Fmoc protection results in the presence of H-His(Tos)-OH.

Fmoc-Deprotected Adducts: During storage, especially in the presence of trace amines, the Fmoc group can be partially cleaved.

Isomeric Impurities: Incomplete tosylation or migration of the tosyl group can lead to the presence of the N(τ)-tosyl isomer.

Oxidized Species: The imidazole ring can be susceptible to oxidation, leading to impurities such as 2-oxohistidine.

The origin of these impurities is typically related to the multi-step synthesis of the protected amino acid and the inherent reactivity of the starting materials and intermediates.

Advanced Analytical Methodologies for Purity and Identity Verification (e.g., Chromatographic and Spectroscopic Techniques)

A suite of advanced analytical techniques is employed to ensure the purity and identity of Nα-Fmoc-N(im)-tosyl-L-histidine.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the primary method for assessing purity. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, often with an additive like trifluoroacetic acid (TFA), is typically used. The purity is determined by the relative area of the main peak.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for qualitative analysis and for monitoring the progress of reactions.

Spectroscopic Techniques:

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the

Correlation between Building Block Purity and Final Peptide Quality

The quality of the final peptide is inextricably linked to the purity of the amino acid building blocks used in its synthesis. sigmaaldrich.com Even minor impurities in a batch of Nα-Fmoc-N(im)-tosyl-L-histidine can lead to a significant decrease in the yield of the target peptide and complicate its purification. sigmaaldrich.commerckmillipore.com The principle is straightforward: in solid-phase peptide synthesis (SPPS), the process is a series of sequential additions, and the final yield is a product of the yield of each individual step.

Common amino-acid related impurities can include:

Dipeptides: The presence of Fmoc-His-His-OH in the Fmoc-His(Tos)-OH starting material will lead to the insertion of an extra histidine residue.

Free Amino Acid: Unprotected histidine can lead to double insertions within the peptide sequence. merckmillipore.com

β-Alanyl Impurities: These can arise from the rearrangement of reagents used to introduce the Fmoc group and result in the incorrect incorporation of a β-alanine residue. sigmaaldrich.commerckmillipore.com

Acetate: Contamination with acetic acid can cause N-terminal acetylation, which terminates the peptide chain prematurely and leads to truncated sequences. sigmaaldrich.com A seemingly insignificant 0.1% acetic acid contamination can translate to a 1 mol% contamination, potentially causing up to 5% chain termination in each cycle where a 5-fold excess of reagents is used. sigmaaldrich.com

| Purity of Each Amino Acid Building Block (%) | Yield per Coupling Step (%) | Theoretical Overall Yield of Full-Length Peptide (%) |

|---|---|---|

| 99.0 | 99.0 | 66.9 |

| 99.5 | 99.5 | 81.8 |

| 99.8 | 99.8 | 92.3 |

| 99.9 | 99.9 | 96.1 |

This table illustrates the profound effect of starting material purity on the final yield of a moderately long peptide. The calculation assumes the yield of each coupling step is equal to the purity of the building block.

Emerging Methodological Developments in Histidine Chemistry

The unique chemical nature of histidine's imidazole side chain makes it one of the more challenging amino acids to work with in peptide synthesis. nih.gov It is prone to racemization during activation and coupling, a process catalyzed by the imidazole π-nitrogen. nih.govpeptide.com This has spurred significant research into new protection strategies and synthetic techniques to improve the efficiency and fidelity of synthesizing histidine-containing peptides.

Advances in Coupling and Deprotection Techniques Relevant to Histidine

The efficiency of peptide bond formation (coupling) and the removal of the temporary Nα-Fmoc group (deprotection) are critical for the success of SPPS. nih.gov Advances in these areas are particularly relevant for incorporating difficult amino acids like histidine.

Coupling Reagents: The goal of modern coupling reagents is to rapidly form an active ester of the incoming amino acid that will react quickly with the free amine of the growing peptide chain, minimizing the time available for side reactions like racemization.

Uronium/Aminium-based Reagents: Reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU have become staples in SPPS. scirp.orgrsc.org HATU, in particular, is highly effective for coupling sterically hindered amino acids and for minimizing racemization, making it well-suited for introducing histidine residues. scirp.orgacs.org

Deprotection Reagents: Piperidine (B6355638) in DMF is the standard reagent for Fmoc removal, but its use can sometimes lead to side reactions. nih.gov Research has focused on alternatives and additives to improve the deprotection step.

Alternative Bases: 4-Methylpiperidine has been investigated as a viable alternative to piperidine. scielo.org.mx It can efficiently remove the Fmoc group and may offer advantages in certain contexts, producing peptides with similar purity and yield to those synthesized using piperidine. scielo.org.mx

Optimized Conditions: The deprotection step is a two-step mechanism, and its efficiency can be affected by aggregation of the peptide on the solid support. nih.govresearchgate.net The choice of base, its concentration, and the reaction time are all critical parameters that are optimized to ensure complete Fmoc removal without causing deleterious side reactions. nih.gov

Automated and High-Throughput Synthesis Approaches

The principles of solid-phase peptide synthesis (SPPS), established by Bruce Merrifield, laid the groundwork for automation. nih.govamericanpeptidesociety.orglibretexts.org Automating the repetitive cycles of deprotection, washing, and coupling has revolutionized peptide synthesis. americanpeptidesociety.orgbeilstein-journals.org

Automated Peptide Synthesizers: These instruments offer precise control over reaction times, reagent delivery, and washing steps, leading to higher reproducibility and reduced potential for human error. americanpeptidesociety.org Modern synthesizers often incorporate features like microwave heating, which can dramatically accelerate coupling reactions. beilstein-journals.orgnih.gov This is especially beneficial for difficult sequences and for incorporating challenging residues like histidine, allowing for shorter cycle times and potentially higher purity of the crude product. amazonaws.combeilstein-journals.org

High-Throughput Synthesis: Building on automation, high-throughput and parallel synthesis platforms enable the simultaneous production of hundreds or even thousands of different peptides. nih.govxtalks.com This capability is essential for applications such as drug discovery, where large libraries of peptide analogues are screened for biological activity. xtalks.com By systematically varying the amino acid sequence, researchers can rapidly perform structure-activity relationship (SAR) studies. Automated systems are crucial for managing the complexity of synthesizing and handling these large peptide libraries, from initial synthesis to downstream purification and analysis. xtalks.comspringernature.com The use of stable and soluble building blocks, such as Fmoc-His(Boc)-OH, is particularly advantageous in these high-throughput settings where reagent solutions may need to remain stable for extended periods. amazonaws.com

Research Applications of Nα Fmoc N Im Tosyl L Histidine in Chemical Biology and Advanced Materials

Design and Synthesis of Complex Peptide Architectures

The unique properties of Fmoc-His(Tos)-OH are instrumental in the construction of sophisticated peptide structures that go beyond simple linear chains. Its stability and the specific reactivity conferred by the tosyl group allow for its seamless integration into complex synthetic schemes.

The synthesis of macrocyclic peptides, which are cyclic structures formed by linking the peptide's head to its tail or through side-chain cyclization, has gained significant traction in drug discovery. rsc.org These constrained structures often exhibit improved stability, binding affinity, and cell permeability compared to their linear counterparts. Fmoc-His(Tos)-OH is a valuable building block in these syntheses.

Standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols are often employed for creating the linear precursor of the macrocycle. nih.gov The synthesis of macrocyclic peptides can be achieved through various strategies, including head-to-tail cyclization of a fully protected peptide in solution after cleavage from the resin. nih.gov The presence of the tosyl group on the histidine imidazole (B134444) ring is crucial during these steps to prevent undesirable side reactions. While many protecting groups exist for histidine, such as the trityl (Trt) group, the tosyl group's stability under certain acidic conditions and its ability to prevent racemization make it a suitable choice for complex syntheses. peptide.comnih.gov

The table below outlines common strategies for peptide macrocyclization where protected amino acids like Fmoc-His(Tos)-OH are essential components.

| Cyclization Strategy | Description | Key Reagents/Conditions | Role of Protected Histidine |

| Head-to-Tail Lactamization | The N-terminus of a linear peptide is linked to the C-terminus. Often performed in solution after cleaving the peptide from the resin. nih.gov | PyBOP, HATU, PyAOP, DIPEA, DMF | The tosyl group prevents the imidazole nitrogen from acting as a nucleophile and minimizes racemization during activation. |

| Side Chain-to-Side Chain Cyclization | Two amino acid side chains within the peptide are linked together. For example, the side chains of aspartic acid/glutamic acid and lysine (B10760008). | Pd(PPh₃)₄ for deprotection of Allyl/Alloc groups, followed by lactamization reagents. nih.gov | Ensures the histidine residue does not interfere with the selective deprotection and coupling of other side chains. |

| Ring-Closing Metathesis (RCM) | Two terminal alkene-containing residues are joined to form a cyclic olefin within the peptide backbone. rsc.org | Grubbs catalyst | The tosyl group provides stability and prevents interference with the metal catalyst. |

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. researchgate.net The synthesis of these molecules often requires specialized building blocks, and derivatives of Fmoc-His(Tos)-OH play a key role.

A notable example is the synthesis of β-homo-histidine derivatives, which are used to create peptides with altered folding patterns. Research has shown that tosyl-protected histidines are particularly effective starting materials for these syntheses. mdpi.com The strong electron-withdrawing effect of the tosyl group makes the imidazole nitrogen less nucleophilic, which is crucial for specific chemical transformations like the Arndt-Eistert homologation to form diazo ketones, a key intermediate in the synthesis of β-amino acids. mdpi.com In one reported synthesis, Boc-His(Tos)-OH was successfully converted to a diazo ketone, whereas other protected histidines (using BOM or Trt groups) were unsuccessful. mdpi.com This highlights the unique advantage of the tosyl protecting group in facilitating the synthesis of these important peptidomimetic building blocks.

| Peptidomimetic Type | Synthetic Approach | Role of Nα-Fmoc-N(im)-tosyl-L-histidine or its Precursors | Reference Finding |

| β³-Homo-histidine | Arndt-Eistert homologation followed by Wolff rearrangement. | The tosyl group on the imidazole ring is essential for the successful formation of the diazo ketone intermediate from the parent amino acid. mdpi.com | Starting from Boc-His(Tos)-OH, a multi-step synthesis yielded Fmoc-β³hHis(Tr)-OH, demonstrating the utility of the tosyl group. mdpi.com |

| Lipo-peptidomimetics | Standard solid-phase synthesis incorporating lipidated amino acids. | Fmoc-His(Tos)-OH can be incorporated into sequences containing lipidated residues to create antimicrobial peptidomimetics. researchgate.net | Histidine-derived lipopeptidomimetics have shown potent antimicrobial activity, and their synthesis relies on standard SPPS building blocks. researchgate.net |

| N-alkylated Peptides | Reductive amination or other N-alkylation methods on the solid support. | The robust tosyl group protects the histidine side chain while other modifications are performed on the peptide backbone. nih.gov | The synthesis of macrocyclic peptides containing multiple N-alkylated residues has been successfully demonstrated using Fmoc chemistry. nih.gov |

Development of Histidine-Containing Functional Peptides for Biochemical Investigations

The imidazole side chain of histidine is one of the most versatile functional groups in biology, acting as a proton donor/acceptor, a nucleophile, and a metal ligand. Peptides designed to harness these properties are invaluable tools in biochemical research. The use of Fmoc-His(Tos)-OH ensures that this critical residue is incorporated into the peptide chain with its functionality masked until the final deprotection step, preventing interference during synthesis.

Researchers design and synthesize peptides that mimic the active sites of enzymes to study catalytic mechanisms or to create novel catalysts (organocatalysts). The histidine residue is a frequent component of these enzyme mimetics due to its catalytic prowess. For example, the dipeptide seryl-histidine (Ser-His) has been shown to catalyze peptide bond formation, mimicking a fundamental biological process. mdpi.com

The synthesis of such catalytic peptides requires precise control over the peptide sequence and side-chain functionalities. Using Fmoc-His(Tos)-OH in SPPS allows for the unambiguous assembly of the peptide backbone. The tosyl group ensures that the highly reactive imidazole side chain does not cause unwanted side reactions or racemization during coupling, which is critical for preserving the catalytic activity of the final peptide. nih.gov Studies have developed screening methods to identify histidine-containing peptides from libraries that can act as efficient catalysts for reactions like Michael additions. nih.gov The synthesis of these peptide libraries relies on robust SPPS methods where protected histidines are essential.

Peptides containing histidine are often synthesized to study interactions with proteins, nucleic acids, and other biomolecules. The ability of histidine to participate in hydrogen bonding and electrostatic interactions makes it a key residue for molecular recognition and affinity. For instance, peptides are designed to bind to Major Histocompatibility Complex (MHC) proteins for immunology research, and the affinity of this binding is a critical parameter. nih.gov

In the synthesis of peptides for affinity studies, such as those designed to bind to specific cell surface receptors or to have enhanced antimicrobial activity, Fmoc-His(Tos)-OH serves as a reliable building block. nih.govnih.gov The synthesis of an M2 macrophage-binding peptide, for example, involved various cyclization strategies where protected amino acids were essential for achieving the desired structure and enhancing binding affinity. nih.gov The tosyl group provides robust protection that is compatible with a wide range of coupling and modification chemistries used to optimize these interactions.

Stable isotope labeling is a powerful technique for studying peptide and protein structure, dynamics, and quantification. qyaobio.comcpcscientific.com Peptides containing isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) are synthesized and used as internal standards in mass spectrometry (MS)-based quantitative proteomics or for structural elucidation by nuclear magnetic resonance (NMR) spectroscopy. qyaobio.comcpcscientific.com

The synthesis of these labeled peptides is most commonly achieved by using isotopically enriched Fmoc-amino acids in standard SPPS protocols. qyaobio.comshoko-sc.co.jp An isotopically labeled version of Fmoc-His(Tos)-OH would be incorporated into a peptide sequence using the same coupling methods as the unlabeled version. shoko-sc.co.jp For proteomics applications, a known amount of a "heavy" peptide (containing stable isotopes) is added to a biological sample. The heavy peptide is chemically identical to its "light" (natural abundance) counterpart but can be distinguished by its higher mass in a mass spectrometer. cpcscientific.com This allows for the precise quantification of the endogenous peptide or protein. In NMR studies, ¹³C and ¹⁵N labeling helps to resolve spectral overlap and determine the three-dimensional structures of peptides and their complexes. qyaobio.com

The table below summarizes common stable isotopes and their applications in peptide research.

| Isotope | Typical Enrichment | Application | Analytical Technique | Purpose |

| ¹³C | >99% | Proteomics, Structural Biology | Mass Spectrometry (MS), NMR | Absolute quantification (AQUA), resolving spectral signals. qyaobio.comcpcscientific.com |

| ¹⁵N | >99% | Proteomics, Structural Biology | Mass Spectrometry (MS), NMR | Absolute quantification, studying protein dynamics and interactions. qyaobio.comcpcscientific.com |

| ²H (Deuterium) | >99% | Structural Biology, Pharmacokinetics | NMR, Mass Spectrometry | Simplifying NMR spectra, studying metabolic pathways. qyaobio.com |

Applications in Research for Advanced Delivery Systems

The unique properties of the histidine residue, particularly the pKa of its imidazole side chain, make it a powerful tool in the design of sophisticated drug and gene delivery systems. The incorporation of Nα-Fmoc-N(im)-tosyl-L-histidine into peptide sequences allows for precise control over the introduction of this functionality during solid-phase peptide synthesis. cymitquimica.com

Investigation of Histidine-Mediated Endosomal Escape Mechanisms in Research Constructs

A significant hurdle in the intracellular delivery of therapeutic molecules is their entrapment and subsequent degradation in endosomes. Histidine-rich peptides have been engineered to overcome this barrier through a mechanism known as the "proton sponge effect." researchgate.net In the acidic environment of the endosome, the imidazole rings of histidine residues become protonated, leading to an influx of protons and counter-ions. This influx increases the osmotic pressure within the endosome, causing it to swell and rupture, thereby releasing the therapeutic cargo into the cytoplasm. researchgate.net

The use of Nα-Fmoc-N(im)-tosyl-L-histidine is instrumental in synthesizing peptides designed to study and exploit this phenomenon. The Fmoc group provides temporary protection of the alpha-amino group, while the tosyl group protects the imidazole nitrogen, preventing unwanted side reactions during peptide synthesis. cymitquimica.com This allows for the precise placement of histidine residues within a peptide sequence.

Table 1: Research Findings on Histidine-Mediated Endosomal Escape

| Research Focus | Key Findings |

|---|---|

| pH-Dependent Membrane Perturbation | Peptides with histidine residues replacing arginine or lysine exhibit pH-dependent membrane-disrupting activity, crucial for endosomal escape. nih.gov |

| "Proton Sponge" Effect | Histidine-rich peptides facilitate endosomal escape by causing osmotic swelling and rupture of the endosome. researchgate.netnih.govrsc.org |

Development of Peptide-Based Scaffolds for Non-Viral Gene Delivery Research

Peptides are increasingly investigated as non-viral vectors for gene delivery due to their biocompatibility and ease of functionalization. nih.govnyu.edu Histidine-enriched peptides, synthesized using Nα-Fmoc-N(im)-tosyl-L-histidine, are key components in the design of these vectors. These peptides can be engineered to condense DNA into nanoparticles, protect it from degradation, and facilitate its entry into cells and subsequent escape from endosomes. nih.govrsc.org

Emerging Roles in Materials Science and Nanobiotechnology

The application of Nα-Fmoc-N(im)-tosyl-L-histidine extends beyond delivery systems into the fabrication of novel biomaterials and nanostructures. The ability of peptides to self-assemble into ordered structures offers a bottom-up approach to creating functional materials with precise nanoscale architecture.

Integration into Self-Assembling Peptide Systems for Supramolecular Structures

The Fmoc group on Nα-Fmoc-N(im)-tosyl-L-histidine plays a dual role. In addition to being a protecting group, its aromatic nature can drive the self-assembly of peptides through π-π stacking interactions. nih.govbeilstein-journals.org When combined with the hydrogen bonding capabilities of the peptide backbone, this leads to the formation of various supramolecular structures such as nanofibers, nanotubes, and hydrogels. nih.govnih.gov

The incorporation of histidine residues into these self-assembling systems introduces pH-responsiveness. Changes in pH can alter the protonation state of the imidazole ring, thereby influencing the self-assembly process and the final structure of the material. nih.gov This allows for the creation of "smart" materials that can respond to their environment. For instance, histidine-functionalized peptide amphiphiles have been shown to transition from nanosheets to nanotubes in response to an increase in pH. nih.gov

Table 2: Examples of Supramolecular Structures from Self-Assembling Peptides

| Peptide Type | Resulting Structure | Driving Forces |

|---|---|---|

| Fmoc-Dipeptides (e.g., Fmoc-FF) | Nanofibers, Hydrogels | π-π stacking, Hydrogen bonding |

| Histidine-Functionalized Peptide Amphiphiles | Nanosheets, Nanotubes | pH-dependent hydrogen bonding, π-π stacking |

Development of Peptide-Based Hydrogels and Functional Biomaterials for Research Platforms

Peptide-based hydrogels are a class of biomaterials with high water content and tunable mechanical properties, making them excellent scaffolds for tissue engineering and 3D cell culture. mdpi.com Nα-Fmoc-N(im)-tosyl-L-histidine is utilized in the synthesis of peptides that can form hydrogels under specific conditions, such as a change in pH. nih.govnih.gov

The functional groups within the hydrogel, including the imidazole group of histidine, can be tailored to elicit specific cellular responses. For example, the charge of the hydrogel can influence cell adhesion and proliferation. mdpi.com Furthermore, these hydrogels can be designed to be injectable and self-healing, expanding their potential applications in regenerative medicine research. rsc.org The inherent antibacterial properties of some histidine-containing peptide hydrogels add another layer of functionality. nih.gov

The versatility of Nα-Fmoc-N(im)-tosyl-L-histidine as a building block in peptide synthesis has positioned it as a crucial component in the advancement of chemical biology and materials science. Its role in elucidating fundamental biological processes like endosomal escape and in the construction of sophisticated, responsive materials underscores its importance in contemporary scientific research.

Q & A

Basic Research Question: How can I design a peptide synthesis experiment using Nα-Fmoc-N(im)-tosyl-L-histidine while ensuring selective deprotection of functional groups?

Methodological Answer:

In solid-phase peptide synthesis (SPPS), the Fmoc group protects the α-amino group, while the tosyl (Tos) group protects the imidazole side chain of histidine. To design an experiment:

- Deprotection Strategy : Use 20% piperidine in DMF for Fmoc removal (standard for iterative cycles). The Tos group on the imidazole remains stable under these conditions.

- Final Cleavage : Treat with trifluoroacetic acid (TFA) containing scavengers (e.g., triisopropylsilane) to remove the Tos group and release the peptide from the resin .

- Validation : Monitor deprotection efficiency via HPLC or mass spectrometry (MS) to ensure no residual Tos groups remain .

Basic Research Question: What analytical techniques are critical for verifying the structural integrity of Nα-Fmoc-N(im)-tosyl-L-histidine during synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of Fmoc (9H-fluorenylmethyl signals at δ 7.3–7.8 ppm) and Tos (aromatic protons at δ 7.6–7.8 ppm) groups .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column to assess purity (>97% by area under the curve) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF confirms the molecular ion peak (expected m/z ~619.7 for the protonated form) .

Advanced Research Question: How can coupling efficiency challenges be mitigated when incorporating Nα-Fmoc-N(im)-tosyl-L-histidine into sterically hindered peptide sequences?

Methodological Answer:

- Activation Reagents : Use HATU or HBTU instead of DCC/HOBt to enhance coupling efficiency in bulky environments .

- Extended Reaction Times : Increase coupling durations to 2–4 hours and monitor via Kaiser test or FTIR for unreacted amines .

- Solvent Optimization : Replace DMF with NMP (N-methylpyrrolidone) to improve solubility of the protected histidine derivative .

Advanced Research Question: How should researchers address contradictions in solubility data for Nα-Fmoc-N(im)-tosyl-L-histidine across different solvent systems?

Methodological Answer:

- Empirical Testing : Screen solvents like DCM:DMF (1:1), THF, or DMSO, noting precipitation thresholds. For example, DMF alone may dissolve up to 50 mM, while DMSO increases solubility to 100 mM .

- Additives : Include 0.1% TFA or 5% DIEA to protonate the imidazole and enhance solubility .

- Documentation : Report solvent purity (e.g., anhydrous vs. technical grade) to reconcile discrepancies in literature .

Advanced Research Question: What experimental approaches resolve conflicting data on the stability of the Tos group during prolonged Fmoc-SPPS cycles?

Methodological Answer:

- Controlled Deprotection Studies : Expose the Tos-protected histidine to repeated piperidine treatments (mimicking SPPS cycles) and analyze residual Tos via -NMR (if fluorinated derivatives are used) or LC-MS .

- Alternative Protecting Groups : Compare with Trityl (Trt)-protected histidine; Tos shows higher acid lability but similar stability to bases .

- Orthogonal Validation : Use Edman degradation to confirm retained Tos protection after iterative synthesis steps .

Advanced Research Question: How can researchers optimize the synthesis of Nα-Fmoc-N(im)-tosyl-L-histidine to minimize racemization during peptide elongation?

Methodological Answer:

- Low-Temperature Coupling : Perform reactions at 4°C to reduce base-catalyzed racemization .

- Chiral Integrity Monitoring : Analyze diastereomer formation via chiral HPLC or circular dichroism (CD) spectroscopy .

- Coupling Agent Selection : Prefer carbodiimide-based activators (e.g., DIC) over phosphonium salts to limit racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.